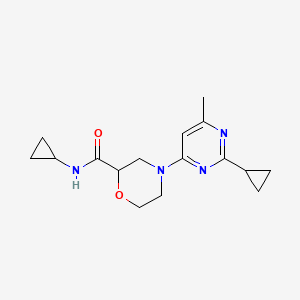![molecular formula C18H23N9O B15120608 9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B15120608.png)
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution with Piperazine: The purine core is then reacted with piperazine under basic conditions to introduce the piperazine ring.
Introduction of the Pyrimidine Ring: The piperazine-substituted purine is further reacted with a pyrimidine derivative, often under acidic or basic conditions, to form the desired compound.
Morpholine Substitution: Finally, the pyrimidine ring is substituted with morpholine using appropriate reagents and conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted purine derivatives with different functional groups.
科学研究应用
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
9-methyl-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: This compound is unique due to its specific substitution pattern and the presence of both piperazine and morpholine moieties.
6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine: Similar structure but lacks the methyl group at the 9-position.
9-methyl-6-{4-[2-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine: Similar structure but lacks the morpholine moiety.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications.
属性
分子式 |
C18H23N9O |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
4-[4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C18H23N9O/c1-24-13-22-15-16(24)20-12-21-17(15)26-6-4-25(5-7-26)14-2-3-19-18(23-14)27-8-10-28-11-9-27/h2-3,12-13H,4-11H2,1H3 |
InChI 键 |
OYNFEAKKCWUSDZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B15120527.png)
![N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15120531.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine](/img/structure/B15120542.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B15120553.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120559.png)

![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B15120569.png)
![1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B15120579.png)
![3,3-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}butanamide](/img/structure/B15120581.png)
![2-[(1E)-3-(2-aminophenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B15120587.png)
![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15120588.png)
![N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B15120595.png)
![4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15120600.png)
![4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15120604.png)
